molecular formula C16H19F3N4S B2527685 N-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine CAS No. 2415569-52-5

N-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2527685
CAS No.: 2415569-52-5
M. Wt: 356.41
InChI Key: CVXXPIPYRNUQLU-UHFFFAOYSA-N
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Description

N-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a piperidine ring, and a trifluoromethyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents, temperature regulation, and product isolation can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

N-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole-containing molecules, piperidine derivatives, and trifluoromethyl-substituted pyridines. Examples include:

Uniqueness

What sets N-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine apart is its combination of these three distinct functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-methyl-N-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4S/c1-22(14-10-13(2-5-20-14)16(17,18)19)11-12-3-7-23(8-4-12)15-21-6-9-24-15/h2,5-6,9-10,12H,3-4,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXXPIPYRNUQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)C2=NC=CS2)C3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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